N-Phenyl-2H-indazol-2-amine
Overview
Description
N-Phenyl-2H-indazol-2-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Synthetic Routes and Reaction Conditions:
Transition Metal-Catalyzed Reactions: One common method involves the use of copper acetate as a catalyst.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods:
Catalyst-Free Methods: Industrial production often favors catalyst-free methods to reduce costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products:
Oxidation: Formation of N-phenyl-2H-indazol-2-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated this compound derivatives.
Scientific Research Applications
N-Phenyl-2H-indazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-Phenyl-2H-indazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: It can inhibit enzymes such as phosphoinositide 3-kinase δ, affecting cellular signaling pathways.
Pathways Involved: The inhibition of phosphoinositide 3-kinase δ can lead to reduced inflammation and tumor growth, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
1H-Indazole: More thermodynamically stable than 2H-indazole and commonly found in nature.
2H-Indazole Derivatives: Similar in structure but may have different substituents, leading to varied biological activities.
Uniqueness:
- N-Phenyl-2H-indazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indazole derivatives.
By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and industrial applications.
Properties
IUPAC Name |
N-phenylindazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-7-12(8-3-1)14-16-10-11-6-4-5-9-13(11)15-16/h1-10,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQMCWNJSPXKIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C=C3C=CC=CC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521506 | |
Record name | N-Phenyl-2H-indazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42963-47-3 | |
Record name | N-Phenyl-2H-indazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.